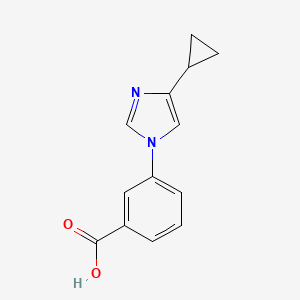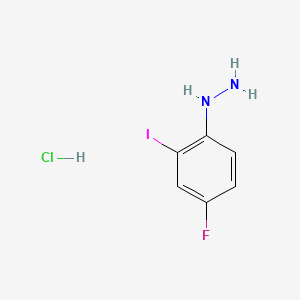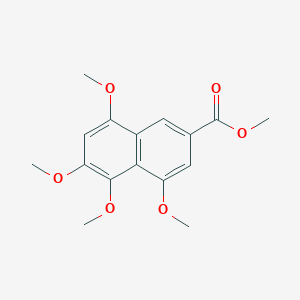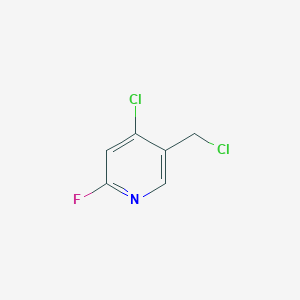
tert-Butyl (2,5-dimethyl-4-oxohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2,5-dimethyl-4-oxohexyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound is characterized by its tert-butyl group, which provides steric hindrance and stability, and a 2,5-dimethyl-4-oxohexyl moiety, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,5-dimethyl-4-oxohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method is the reaction of tert-butyl carbamate with 2,5-dimethyl-4-oxohexyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2,5-dimethyl-4-oxohexyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (2,5-dimethyl-4-oxohexyl)carbamate is used as a protecting group for amines. The tert-butyl group can be easily removed under acidic conditions, making it a valuable tool in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of carbamate hydrolysis.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.
Mécanisme D'action
The mechanism of action of tert-Butyl (2,5-dimethyl-4-oxohexyl)carbamate involves the hydrolysis of the carbamate linkage. Enzymes such as carbamate hydrolases catalyze the cleavage of the carbamate bond, releasing the active moiety. The molecular targets and pathways involved depend on the specific application and the nature of the released active compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate: Another carbamate with a different substituent, used in similar applications.
Uniqueness
tert-Butyl (2,5-dimethyl-4-oxohexyl)carbamate is unique due to its specific 2,5-dimethyl-4-oxohexyl moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and stability.
Propriétés
Formule moléculaire |
C13H25NO3 |
|---|---|
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
tert-butyl N-(2,5-dimethyl-4-oxohexyl)carbamate |
InChI |
InChI=1S/C13H25NO3/c1-9(2)11(15)7-10(3)8-14-12(16)17-13(4,5)6/h9-10H,7-8H2,1-6H3,(H,14,16) |
Clé InChI |
WPUFWMMRVBXEME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CC(C)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-cyano-2-{[(3,4-dimethoxybenzyl)oxy]methyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B13929426.png)







![3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one](/img/structure/B13929471.png)




